

Physical and chemical properties of Flavokawain C

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Compound of Interest

Compound Name: Flavokawain C

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Flavokawain C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain C is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family.[1][2] It is predominantly found in the root of the kava plant (*Piper methysticum*), a crop native to the Pacific Islands.[3][4] Chalcones are recognized for their distinctive yellow appearance in the kava plant and are known to possess a range of biological activities.[4] **Flavokawain C**, in particular, has garnered significant attention in the scientific community for its potential as an anti-cancer agent, demonstrating cytotoxic and pro-apoptotic activities against various cancer cell lines.[2][5] This technical guide provides an in-depth overview of the physical and chemical properties of **Flavokawain C**, detailed experimental protocols for its study, and a summary of its known effects on key cellular signaling pathways.

Physical and Chemical Properties

Flavokawain C is a solid, crystalline powder with a distinct molecular structure characterized by two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.[4][6]

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₆ O ₅	[7][8][9][10][11]
Molecular Weight	300.31 g/mol	[7][9][10]
IUPAC Name	(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one	[8]
CAS Number	37308-75-1	[8][10][11]
Appearance	Solid	[8]
Melting Point	194 - 195 °C	[8]
Solubility	Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml).[11] Poorly soluble in water.[12]	[11][12]
UV max (λ _{max})	368 nm	[11]

Spectroscopic Data

Mass Spectrometry:

- Precursor m/z ([M-H]⁻): 299.0925[8]
- Precursor m/z ([M+H]⁺): 301.1071[8]

NMR Spectroscopy:

- ¹³C NMR spectral data is available and has been used for the characterization of flavokawains.[8][13]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

Flavokawain C and its analogs can be synthesized via the Claisen-Schmidt condensation reaction.[3] This method involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[14][15]

Typical Protocol:

- Dissolve 2-hydroxy-4,6-dimethoxyacetophenone and 4-hydroxybenzaldehyde in a suitable solvent such as methanol.[3]
- Add a catalytic amount of a strong base, such as potassium hydroxide, to the mixture.[3]
- Stir the reaction mixture at room temperature for several hours to overnight.[14]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]
- Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
- Purify the crude product by recrystallization or column chromatography to obtain pure **Flavokawain C**. [16]

Isolation and Purification from *Piper methysticum*

Flavokawain C can be isolated from the roots of the kava plant.

General Protocol:

- Extract dried and powdered kava root with a solvent such as acetone or ethanol.[17][18]
- Concentrate the crude extract under reduced pressure.
- Subject the concentrated extract to column chromatography on silica gel.[6]
- Elute the column with a gradient of solvents, typically a mixture of hexane and ethyl acetate. [6][17]
- Collect the fractions and monitor for the presence of **Flavokawain C** using TLC or HPLC.[18]

- Combine the fractions containing pure **Flavokawain C** and evaporate the solvent to yield the purified compound.

Cytotoxicity Assays

Sulforhodamine B (SRB) Assay: This assay is used to determine cell viability based on the measurement of cellular protein content.[\[13\]](#)

- Seed cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Flavokawain C** for desired time points (e.g., 24, 48, 72 hours).
- Fix the cells with trichloroacetic acid (TCA).
- Stain the cells with SRB dye.
- Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
- Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[\[8\]](#)

- Seed cells (e.g., HCT 116 or HT-29) in 6-well plates and treat with **Flavokawain C** for the desired time and concentration.[\[8\]](#)
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[\[8\]](#)
- Analyze the stained cells by flow cytometry, acquiring a minimum of 10,000 events per sample.[\[8\]](#)

Hoechst 33342/PI Staining for Nuclear Morphology: This fluorescence microscopy-based assay is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and fragmentation.

- Grow cells on coverslips in a 6-well plate and treat with **Flavokawain C**.
- Stain the cells with Hoechst 33342 (10 µg/mL) followed by propidium iodide (2.5 µg/mL).
- Mount the coverslips onto microscope slides.
- Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained with Hoechst 33342, while necrotic cells will be stained with PI.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[\[19\]](#)

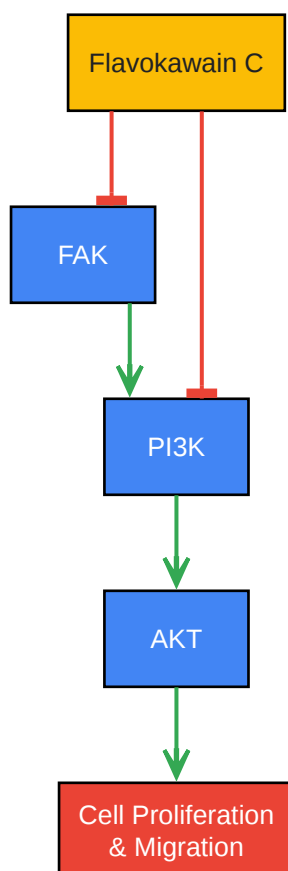
- Treat cells with **Flavokawain C** for the desired time points.
- Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Wash the fixed cells with PBS to remove the ethanol.
- Treat the cells with RNase A to degrade RNA.[\[19\]](#)
- Stain the cells with a PI solution.[\[19\]](#)
- Analyze the DNA content of the cells by flow cytometry.
- The resulting data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Signaling Pathways and Molecular Mechanisms

Flavokawain C has been shown to exert its biological effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

FAK/PI3K/AKT Signaling Pathway

Flavokawain C has been demonstrated to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells.[4][7][20] This inhibition is associated with a reduction in the phosphorylation of FAK, PI3K, and AKT, leading to decreased cell proliferation and migration.[4][7]

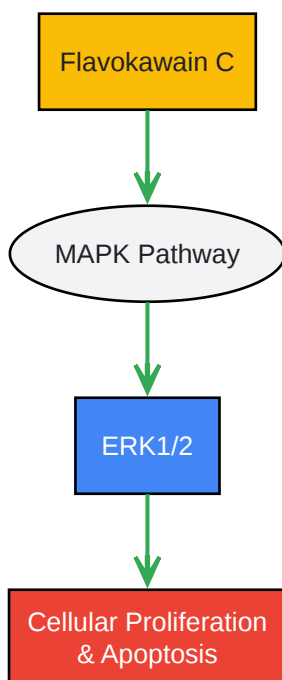


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Caption: **Flavokawain C** inhibits the FAK/PI3K/AKT signaling pathway.

MAPK Signaling Pathway

Flavokawain C has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can induce the phosphorylation of ERK1/2, which is involved in cellular processes like proliferation and apoptosis.[9]



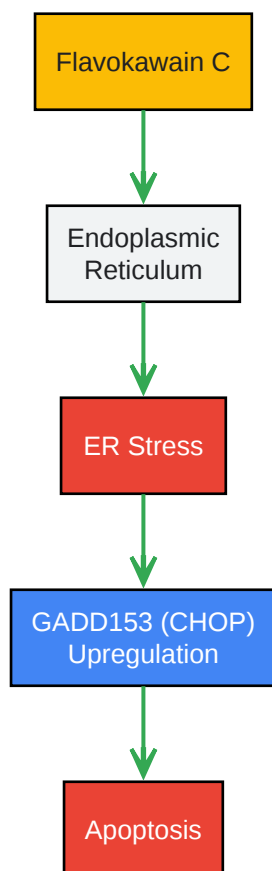
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Caption: **Flavokawain C** modulates the MAPK signaling pathway.

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Flavokawain C can induce apoptosis through the endoplasmic reticulum stress pathway. This is evidenced by the upregulation of GADD153 (CHOP), a key marker of ER stress.[3][9]

Prolonged ER stress can trigger apoptotic cell death.



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Caption: **Flavokawain C** induces apoptosis via the ER stress pathway.

Conclusion

Flavokawain C is a promising natural product with well-defined physical and chemical characteristics and significant potential as an anti-cancer agent. This guide provides a foundational understanding of its properties and the methodologies used to investigate its biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this intriguing chalcone. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

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